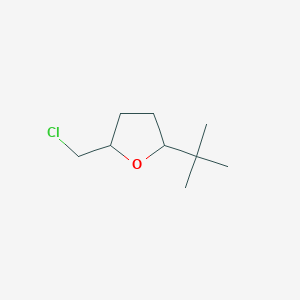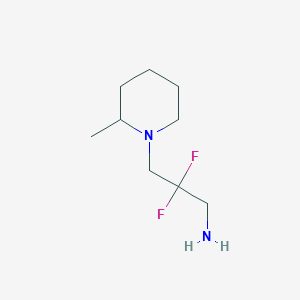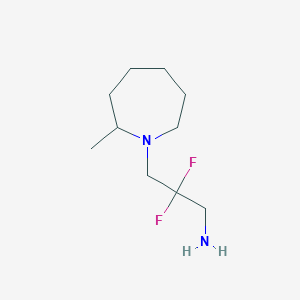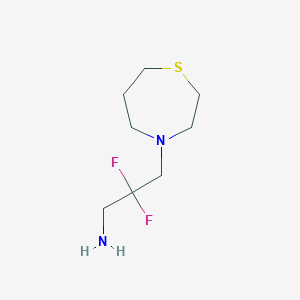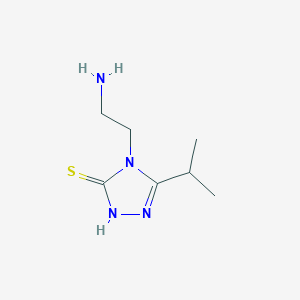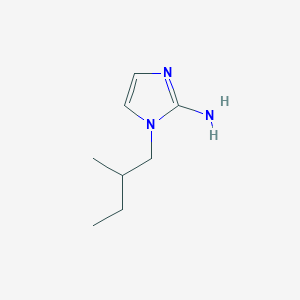
1-(2-Methylbutyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbutyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)-1H-imidazol-2-amine typically involves the reaction of 2-methylbutylamine with imidazole under specific conditions. One common method is to use a condensation reaction where the amine group of 2-methylbutylamine reacts with the imidazole ring, often in the presence of a catalyst or under acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and efficiency while maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbutyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-(2-Methylbutyl)-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The 2-methylbutyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyl acetate: Another compound with a 2-methylbutyl group, but with different functional groups and properties.
1-Butyl-3-methylimidazolium: An ionic liquid with a similar imidazole structure but different substituents.
Uniqueness
1-(2-Methylbutyl)-1H-imidazol-2-amine is unique due to its specific combination of the 2-methylbutyl group and the imidazole ring. This combination can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2-methylbutyl)imidazol-2-amine |
InChI |
InChI=1S/C8H15N3/c1-3-7(2)6-11-5-4-10-8(11)9/h4-5,7H,3,6H2,1-2H3,(H2,9,10) |
InChI Key |
QKBDUQHEOGQZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


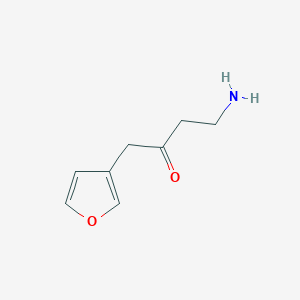
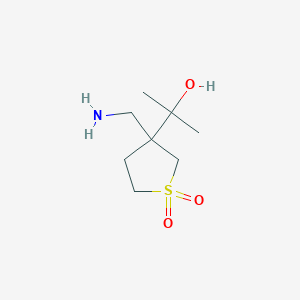

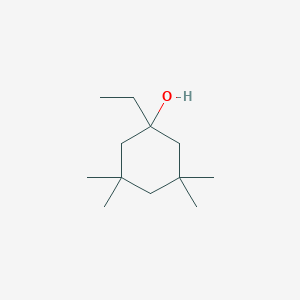
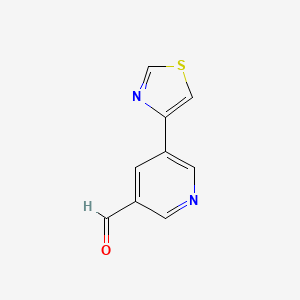
![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
